5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide chemical structure analysis
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide chemical structure analysis
Technical Analysis & Synthetic Utility of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Executive Summary This technical guide provides a structural and functional analysis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide , a critical pharmacophore in medicinal chemistry. Characterized by its specific regiochemistry—a 1-methyl, 5-ethyl substitution pattern—this scaffold serves as a versatile intermediate for developing antimicrobial, antidiabetic, and anti-inflammatory agents. This document outlines the molecular architecture, validated synthetic protocols, and rigorous characterization standards required for its integration into drug discovery pipelines.
Molecular Architecture & Electronic Determinants
The biological efficacy of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide stems from its distinct electronic distribution and steric profile.
-
The Pyrazole Core: The aromatic 5-membered ring acts as a rigid linker. The 1-methyl substitution locks the tautomeric equilibrium, preventing the
shift common in unsubstituted pyrazoles. This ensures a predictable hydrogen bond donor/acceptor profile during receptor binding. -
The Carbohydrazide "Warhead" (C3): This moiety (
) is amphoteric. The terminal amino group ( ) is a potent nucleophile ( for the conjugate acid), enabling facile derivatization into Schiff bases or heterocyclization into 1,3,4-oxadiazoles. -
Steric Modulation (C5-Ethyl): Unlike a simple methyl group, the 5-ethyl substituent introduces a specific lipophilic bulk (
modulation). It sterically shields the N1 position, potentially influencing metabolic stability against N-demethylation.
Figure 1: Pharmacophore Mapping & Electronic Features
Caption: Structural decomposition of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide highlighting functional domains responsible for pharmacodynamic interactions.
Synthetic Pathways & Process Optimization
The synthesis of the specific 1-methyl-5-ethyl regioisomer requires careful control during the cyclization step to avoid the formation of the competing 1-methyl-3-ethyl isomer.
Retrosynthetic Analysis
The molecule is assembled via a [3+2] cyclocondensation followed by hydrazinolysis.
-
Precursor: Ethyl 2,4-dioxohexanoate (derived from 2-butanone and diethyl oxalate).
-
Reagent: Methylhydrazine.[1]
Validated Protocol
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate (Claisen Condensation)
-
Reagents: Sodium ethoxide (1.1 eq), Diethyl oxalate (1.0 eq), 2-Butanone (1.0 eq).
-
Procedure: Add 2-butanone dropwise to a cooled (
) suspension of NaOEt in dry ethanol. Add diethyl oxalate. Stir at room temperature for 12 hours. -
Mechanism: The kinetic enolate of 2-butanone (generated at the terminal methyl) attacks the oxalate to form the linear diketoester.
-
Checkpoint: Acidify with dilute HCl. Extract with EtOAc.[2][3]
Step 2: Regioselective Cyclization (Critical Step)
-
Reaction: Ethyl 2,4-dioxohexanoate + Methylhydrazine
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. -
Regiocontrol: The reaction of methylhydrazine with unsymmetrical
-diketones is governed by electronic factors. To favor the 5-ethyl-1-methyl isomer (where N1 bears the methyl), the reaction is typically performed in glacial acetic acid or ethanol at controlled temperatures.-
Note: The more nucleophilic nitrogen of methylhydrazine (
) tends to attack the most reactive carbonyl. However, steric factors in the diketoester can lead to mixtures. Chromatographic separation (SiO2, Hexane/EtOAc) is often required to isolate the correct regioisomer [1, 2].
-
Step 3: Hydrazinolysis to Carbohydrazide
-
Reagents: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, Hydrazine Hydrate (80% or 99%, 5-10 eq), Ethanol (Solvent).
-
Procedure: Dissolve the ester in ethanol. Add excess hydrazine hydrate. Reflux for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The high
ester spot will disappear, replaced by a lower hydrazide spot. -
Purification: Cool to precipitate the product. Filter and recrystallize from ethanol to remove unreacted hydrazine.
Figure 2: Synthetic Workflow
Caption: Step-wise synthetic route emphasizing the critical cyclization and hydrazinolysis stages.
Structural Characterization (Analytical Fingerprinting)[2]
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.
Proton NMR ( -NMR)
Solvent: DMSO-
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Hydrazide NH | 9.20 – 9.60 | Broad Singlet | 1H | |
| Hydrazide NH | 4.30 – 4.60 | Broad Singlet | 2H | |
| Pyrazole H4 | 6.40 – 6.60 | Singlet | 1H | Aromatic Ring Proton |
| N-Methyl | 3.70 – 3.90 | Singlet | 3H | |
| Ethyl ( | 2.50 – 2.65 | Quartet ( | 2H | |
| Ethyl ( | 1.10 – 1.25 | Triplet ( | 3H |
Self-Validation Check: The presence of the quartet/triplet pattern confirms the ethyl group. The singlet at ~6.5 ppm confirms the pyrazole ring closure. If the N-Methyl peak is split or shifted significantly, check for regioisomeric impurities (1-ethyl-5-methyl isomer).
Infrared Spectroscopy (FT-IR)[2][3][6]
-
3200–3400 cm
: Doublet pattern characteristic of primary amine ( ) stretching. -
1650–1680 cm
: Strong Amide I band ( stretching). -
1590–1610 cm
: stretching of the pyrazole ring.
Mass Spectrometry (ESI-MS)[5]
-
Molecular Formula:
-
Molecular Weight: 182.22 g/mol
-
Expected Ion:
-
Fragmentation: Loss of the hydrazine moiety (
) is a common fragmentation pathway.
Functional Utility in Drug Design
The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is rarely the final drug; it is a high-value intermediate.
Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields N-acylhydrazones . These derivatives have demonstrated potent activity as:
- -Glucosidase Inhibitors: For type 2 diabetes management [3].[4]
-
Antimicrobial Agents: Specifically against S. aureus and C. albicans [4].
-
Mechanism: The hydrazone linkage (
) acts as an electron bridge, facilitating -stacking interactions within enzyme active sites.
Heterocyclization
Cyclization of the carbohydrazide with carbon disulfide (
-
Rimonabant Analogs: The 1,5-diarylpyrazole core of Rimonabant (CB1 antagonist) is structurally related. The 3-carbohydrazide derivatives serve as precursors to bioisosteres that modulate cannabinoid receptor affinity [5].
References
-
Synthesis of Pyrazole Carbohydrazides: Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[5][4][6][7] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] (General reference for pyrazole hydrazide synthesis protocols).
-
Antidiabetic Potential: Title: Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with
-Glucosidase and -Amylase Enzymes.[6] Source: Polycyclic Aromatic Compounds (Taylor & Francis). URL:[Link] -
Antimicrobial Activity: Title: Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities.[5] Source: Connect Journals. URL:[Link]
-
Cannabinoid Receptor Ligands: Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[2][3][5][4][7][8][9] Source: PubMed Central (PMC). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
